4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H13BrN4O5S2 and its molecular weight is 485.3g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Gastroprotective Properties of Ebrotidine
Ebrotidine, a compound with structural relevance, showcases the integration of H2-receptor antagonist properties with cytoprotective abilities, offering a unique approach in ulcer disease treatment. Its mechanism extends beyond the simple blockade of acid secretion, involving enhancements in mucosal defense through mucus gel physicochemical improvements and promotion of ulcer healing factors such as the expression of integrin receptors and growth factors. These multifaceted actions suggest a potential avenue for exploring related compounds in the treatment of gastric diseases (Slomiany, Piotrowski, & Slomiany, 1997).
Anti-Helicobacter Pylori Activities
The same compound, ebrotidine, also demonstrates potent anti-Helicobacter pylori activities, highlighting the significance of integrating antimicrobial efficacy with gastric protective mechanisms in drug design. This aspect is critical in addressing gastric diseases linked to H. pylori infections, suggesting the importance of targeting microbial pathogens alongside managing gastric acidity and mucosal protection (Slomiany, Piotrowski, & Slomiany, 1997).
Pharmacokinetics, Pharmacodynamics, and Toxicology
The pharmacokinetic and pharmacodynamic profiles, along with the toxicological aspects of new psychoactive substances, provide a framework for understanding the complex interactions of novel compounds within biological systems. Such insights are invaluable in the early stages of drug development, ensuring the safety and efficacy of new therapeutic agents (Nugteren-van Lonkhuyzen et al., 2015).
Bioactive Heterocyclic Compounds
The role of heterocyclic compounds in medicinal chemistry is well-documented, with furan and thiophene derivatives exemplifying the significance of structural diversity in achieving therapeutic targets. This review underscores the potential of heteroaryl-substituted nucleobases and nucleosides in discovering antiviral, antitumor, and antimicrobial agents, showcasing the broad applicability of structural modification in drug discovery (Ostrowski, 2022).
Properties
IUPAC Name |
5-bromo-N-[[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]carbamothioyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O5S2/c1-9-8-14(20-26-9)21-28(23,24)11-4-2-10(3-5-11)18-16(27)19-15(22)12-6-7-13(17)25-12/h2-8H,1H3,(H,20,21)(H2,18,19,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIJIXGUVHQPBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(O3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.